Cas no 2034228-17-4 (2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine)

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine is a heterocyclic compound featuring a pyrazolo[3,2-b][1,3]oxazine core linked to a pyrazine moiety via a piperidin-3-yloxy bridge. This structure imparts unique physicochemical properties, including potential bioactivity, making it a candidate for pharmaceutical and agrochemical research. The pyrazine and oxazine functionalities contribute to its stability and reactivity, while the piperidine spacer enhances molecular flexibility. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships. The compound’s balanced lipophilicity and hydrogen-bonding capacity suggest favorable pharmacokinetic properties, supporting its utility in drug discovery. Analytical characterization confirms high purity, ensuring reliability for research applications.
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine structure
2034228-17-4 structure
Product name:2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
CAS No:2034228-17-4
MF:C16H19N5O3
MW:329.3538
CID:5347150

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine Chemical and Physical Properties

Names and Identifiers

    • 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
    • (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
    • 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
    • Inchi: 1S/C16H19N5O3/c22-16(13-9-15-21(19-13)7-2-8-23-15)20-6-1-3-12(11-20)24-14-10-17-4-5-18-14/h4-5,9-10,12H,1-3,6-8,11H2
    • InChI Key: HSJJJZGHHNPLFK-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=NC([H])=C([H])N=1)C1([H])C([H])([H])N(C(C2C([H])=C3N(C([H])([H])C([H])([H])C([H])([H])O3)N=2)=O)C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 451
  • XLogP3: 0.8
  • Topological Polar Surface Area: 82.4

2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6491-0378-10μmol
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6491-0378-2μmol
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6491-0378-2mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
2mg
$88.5 2023-09-08
Life Chemicals
F6491-0378-15mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
15mg
$133.5 2023-09-08
Life Chemicals
F6491-0378-4mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
4mg
$99.0 2023-09-08
Life Chemicals
F6491-0378-50mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
50mg
$240.0 2023-09-08
Life Chemicals
F6491-0378-5mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
5mg
$103.5 2023-09-08
Life Chemicals
F6491-0378-75mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
75mg
$312.0 2023-09-08
Life Chemicals
F6491-0378-1mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
1mg
$81.0 2023-09-08
Life Chemicals
F6491-0378-3mg
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine
2034228-17-4
3mg
$94.5 2023-09-08

Additional information on 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine

Introduction to Compound with CAS No. 2034228-17-4 and Product Name: 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine

The compound identified by the CAS number 2034228-17-4 and the product name 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines multiple heterocyclic moieties, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

At the core of this compound's design lies the 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine scaffold, which is known for its versatility in medicinal chemistry due to its ability to interact with various biological targets. The incorporation of this moiety into the piperidin-3-yl group enhances the compound's potential for binding to specific enzymes or receptors involved in critical biological pathways. This structural feature is particularly relevant in the context of recent research focusing on modulating intracellular signaling cascades.

The pyrazine ring present in both the prefix and suffix of the compound's name further contributes to its pharmacological potential. Pyrazine derivatives have been extensively studied for their roles in antimicrobial, antiviral, and anticancer therapies. The unique arrangement of these rings in 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine suggests that it may exhibit multiple modes of action simultaneously.

Recent advancements in computational chemistry have enabled more precise predictions of a compound's biological activity based on its molecular structure. The three-dimensional modeling of 2034228-17-4 has revealed potential interactions with proteins such as kinases and transcription factors, which are key targets in oncology research. This aligns with current trends in developing small-molecule inhibitors that can selectively modulate these critical pathways.

In vitro studies have begun to explore the pharmacokinetic properties of this compound. Initial data suggest that it exhibits moderate solubility in aqueous buffers and reasonable stability under physiological conditions. These characteristics are essential for its potential use in drug formulations designed for oral or intravenous administration. Additionally, preliminary toxicity assays have shown no significant adverse effects at tested concentrations, indicating a favorable safety profile for further development.

The synthesis of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and regioselective reactions that highlight the expertise required to produce complex molecules like this one. The efficiency and scalability of this synthetic route are crucial factors that will determine its feasibility for large-scale production if it progresses to clinical trials.

Current research trends emphasize the importance of polypharmacicity—designing compounds that can interact with multiple targets—to enhance therapeutic efficacy while minimizing side effects. The structural complexity of 2034228-17-4 makes it an ideal candidate for such an approach. By simultaneously engaging different biological pathways, this compound may offer a synergistic effect that could surpass single-target therapies.

The role of computational tools in drug discovery cannot be overstated. Machine learning algorithms have been trained on vast datasets to predict biological activity with increasing accuracy. When applied to 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-3-yl)oxy]pyrazine, these models have suggested potential applications in treating neurological disorders by modulating neurotransmitter receptor activity. This hypothesis is now being validated through experimental studies.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development pipeline for novel therapeutics. The interdisciplinary nature of modern drug discovery requires expertise from chemists, biologists, pharmacologists, and computer scientists working together to translate laboratory findings into viable treatments for human diseases. The investigation of compounds like 2034228-17-4 exemplifies this collaborative approach.

The regulatory landscape for new drug approvals continues to evolve with an emphasis on faster yet rigorous assessment processes. Regulatory agencies now often require comprehensive data packages that include computational modeling results alongside traditional preclinical studies before granting approval for clinical trials. This ensures that only compounds with a high likelihood of success proceed to human testing while maintaining safety standards.

As our understanding of disease mechanisms at a molecular level deepens so does our ability to design targeted interventions like 2-[(1-{5H,6H,7H-pyrazolo[3,b][1,b]oxazine}-carbonyl)piperidinyl)oxy]-pyrazine*. Future research will likely focus on optimizing its pharmacological properties through structure-based drug design techniques which take advantage of high-resolution crystal structures obtained from X-ray crystallography or cryo-electron microscopy.

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